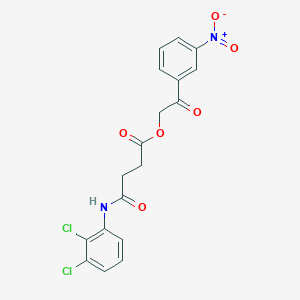![molecular formula C11H17BrN2O3S2 B269774 5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In
Mechanism of Action
BPTES works by inhibiting the activity of glutaminase, an enzyme that plays a crucial role in converting glutamine to glutamate in cancer cells. This process is essential for cancer cell metabolism, as it provides the necessary energy and building blocks for cell growth and proliferation. By inhibiting glutaminase, BPTES disrupts this metabolic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of glutamate and other amino acids in cancer cells, leading to a decrease in cell proliferation and growth. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been found to have an anti-angiogenic effect, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTES is its specificity for glutaminase. Unlike other compounds that target multiple enzymes, BPTES only inhibits glutaminase, making it a highly targeted and effective inhibitor. However, one limitation of BPTES is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of BPTES with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders and metabolic diseases.
Synthesis Methods
The synthesis of BPTES involves the reaction of 2-thiophenesulfonamide with 3-(4-morpholinyl)propylamine in the presence of a brominating agent. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The process yields a white crystalline solid that is highly pure and stable.
Scientific Research Applications
BPTES has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting the glutaminase enzyme, which is essential for cancer cell metabolism. BPTES has been found to be effective against a wide range of cancer types, including breast, lung, prostate, and pancreatic cancer.
properties
Product Name |
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C11H17BrN2O3S2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
5-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H17BrN2O3S2/c12-10-2-3-11(18-10)19(15,16)13-4-1-5-14-6-8-17-9-7-14/h2-3,13H,1,4-9H2 |
InChI Key |
IMTRELFNGHKADW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)

![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B269705.png)
![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)

![Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-{4-[(4-pyrimidinylamino)sulfonyl]anilino}propanoate](/img/structure/B269714.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)